7-Bromo-2-phenylbenzo[d]thiazole
Übersicht
Beschreibung
7-Bromo-2-phenylbenzo[d]thiazole is a derivative of benzothiazole . Benzothiazole is a privileged scaffold in the field of synthetic and medicinal chemistry. Its derivatives and metal complexes possess a wide range of pharmacological properties and a high degree of structural diversity .
Synthesis Analysis
The synthesis of 2-arylbenzothiazoles, such as 7-Bromo-2-phenylbenzo[d]thiazole, has been the subject of extensive research . The 2nd position of benzothiazole is the most active site that makes 2-arylbenzothiazole as felicitous scaffolds in pharmaceutical chemistry . Various synthetic approaches have been developed for the synthesis of 2-arylbenzothiazoles .Molecular Structure Analysis
The carbon at the 2nd position of benzothiazole is the most active site from a synthetic and medicinal point of view . Changes in the functional group at the 2nd position induce a significant change in the biological activity of compounds .Chemical Reactions Analysis
Benzothiazole derivatives have been synthesized using various methods . For instance, Goya-Jorge et al. reported a novel method for the synthesis of 2-arylbenzothiazole derivatives using 2-bromo benzothiazole and phenylboronic acid pinacol ester catalyzed by Pd (dppf)Cl 2 CH 2 Cl 2 in the presence of K 2 CO 3 and DMF .Wissenschaftliche Forschungsanwendungen
Antioxidant Applications
Thiazole derivatives have been found to act as antioxidant molecules . The specific methods of application or experimental procedures would depend on the specific context in which the antioxidant properties are being utilized. The outcomes of these applications would be a reduction in oxidative stress, although the specific results would depend on the context.
Anti-Inflammatory Applications
Thiazole derivatives have been found to have anti-inflammatory activity comparable to that of standard ibuprofen drug . The specific methods of application or experimental procedures would depend on the specific context in which the anti-inflammatory properties are being utilized. The outcomes of these applications would be a reduction in inflammation, although the specific results would depend on the context.
Antimicrobial Applications
Thiazole derivatives have been found to have antimicrobial properties . The specific methods of application or experimental procedures would depend on the specific context in which the antimicrobial properties are being utilized. The outcomes of these applications would be a reduction in microbial activity, although the specific results would depend on the context.
Antifungal Applications
Thiazole derivatives have been found to have antifungal properties . The specific methods of application or experimental procedures would depend on the specific context in which the antifungal properties are being utilized. The outcomes of these applications would be a reduction in fungal activity, although the specific results would depend on the context.
Antiviral Applications
Thiazole derivatives have been found to have antiviral properties . The specific methods of application or experimental procedures would depend on the specific context in which the antiviral properties are being utilized. The outcomes of these applications would be a reduction in viral activity, although the specific results would depend on the context.
Antitumor or Cytotoxic Applications
Thiazole derivatives have been found to have antitumor or cytotoxic properties . The specific methods of application or experimental procedures would depend on the specific context in which the antitumor or cytotoxic properties are being utilized. The outcomes of these applications would be a reduction in tumor activity or cytotoxic effects, although the specific results would depend on the context.
Anti-HIV Applications
2-Arylbenzothiazole derivatives have been found to have anti-HIV properties . The specific methods of application or experimental procedures would depend on the specific context in which the anti-HIV properties are being utilized. The outcomes of these applications would be a reduction in HIV activity, although the specific results would depend on the context.
Anti-Parkinson Applications
2-Arylbenzothiazole derivatives have been found to have anti-Parkinson properties . The specific methods of application or experimental procedures would depend on the specific context in which the anti-Parkinson properties are being utilized. The outcomes of these applications would be a reduction in Parkinson’s disease symptoms, although the specific results would depend on the context.
Anti-Diabetic Applications
2-Arylbenzothiazole derivatives have been found to have anti-diabetic properties . The specific methods of application or experimental procedures would depend on the specific context in which the anti-diabetic properties are being utilized. The outcomes of these applications would be a reduction in blood sugar levels, although the specific results would depend on the context.
Anti-Leishmanial Applications
2-Arylbenzothiazole derivatives have been found to have anti-leishmanial properties . The specific methods of application or experimental procedures would depend on the specific context in which the anti-leishmanial properties are being utilized. The outcomes of these applications would be a reduction in Leishmania parasites, although the specific results would depend on the context.
Angiogenesis Inhibitor Applications
2-Arylbenzothiazole derivatives have been found to have angiogenesis inhibitor properties . The specific methods of application or experimental procedures would depend on the specific context in which the angiogenesis inhibitor properties are being utilized. The outcomes of these applications would be a reduction in new blood vessel formation, although the specific results would depend on the context.
Anti-Malarial Applications
2-Arylbenzothiazole derivatives have been found to have anti-malarial properties . The specific methods of application or experimental procedures would depend on the specific context in which the anti-malarial properties are being utilized. The outcomes of these applications would be a reduction in malaria parasites, although the specific results would depend on the context.
Falcipain Inhibitors
2-Arylbenzothiazole derivatives have been found to have falcipain inhibitory properties . Falcipains are cysteine proteases of the malaria parasite Plasmodium falciparum, and inhibitors can potentially be used in the treatment of malaria .
Anti-Convulsant
2-Arylbenzothiazole derivatives have been found to have anti-convulsant properties . These compounds could potentially be used in the treatment of epilepsy and other conditions characterized by seizures .
Endothelial Lipase Inhibitors
2-Arylbenzothiazole derivatives have been found to have endothelial lipase inhibitory properties . Endothelial lipase is involved in the metabolism of high-density lipoprotein (HDL), and inhibitors can potentially be used in the treatment of cardiovascular diseases .
Anti-Epileptic
2-Arylbenzothiazole derivatives have been found to have anti-epileptic properties . These compounds could potentially be used in the treatment of epilepsy .
Hypoglycemic Activity
2-Arylbenzothiazole derivatives have been found to have hypoglycemic activity . These compounds could potentially be used in the treatment of diabetes .
Organic Synthesis Intermediate
“7-Bromo-2-phenylbenzo[d]thiazole” can be used as an organic synthesis intermediate and pharmaceutical intermediate, mainly used in laboratory research and chemical production processes .
Zukünftige Richtungen
Benzothiazole derivatives, including 7-Bromo-2-phenylbenzo[d]thiazole, continue to be a focus of research due to their wide range of biological activities . Future research may focus on the development of more potent biologically active benzothiazole-based drugs . Additionally, the development of novel compounds which inhibit quorum sensing without being antibiotic are currently emerging fields .
Eigenschaften
IUPAC Name |
7-bromo-2-phenyl-1,3-benzothiazole | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8BrNS/c14-10-7-4-8-11-12(10)16-13(15-11)9-5-2-1-3-6-9/h1-8H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZANSBAGZIPOGX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(S2)C(=CC=C3)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8BrNS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Bromo-2-phenylbenzo[d]thiazole | |
CAS RN |
36247-07-1 | |
Record name | 7-bromo-2-phenyl-1,3-benzothiazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.